molecular formula C12H11N3O2 B1418279 1-(4-Hydroxy-10,10a-dihydropyrimido[1,2-a]benzimidazol-3-yl)ethanone CAS No. 1306739-29-6

1-(4-Hydroxy-10,10a-dihydropyrimido[1,2-a]benzimidazol-3-yl)ethanone

Cat. No.: B1418279
CAS No.: 1306739-29-6
M. Wt: 229.23 g/mol
InChI Key: OCHHJDFIFUCJCG-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-10,10a-dihydropyrimido[1,2-a]benzimidazol-3-yl)ethanone (CAS: 1306739-29-6) is a heterocyclic compound characterized by a fused pyrimido-benzimidazole core with a hydroxyl group at position 4 and an acetyl substituent at position 2. Its molecular formula is C₁₂H₁₁N₃O₂, and it has a molecular weight of 229.24 g/mol . The compound’s structure combines features of pyrimidine and benzimidazole, which are known for their biological relevance, particularly in antimicrobial and pharmaceutical contexts .

Properties

IUPAC Name

3-(1-hydroxyethylidene)-10,10a-dihydropyrimido[1,2-a]benzimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c1-7(16)8-6-13-12-14-9-4-2-3-5-10(9)15(12)11(8)17/h2-6,12,14,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCHHJDFIFUCJCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C=NC2NC3=CC=CC=C3N2C1=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Synthesis via Cyclocondensation of Heterocyclic Precursors

Method Overview:
The foundational approach involves cyclocondensation reactions between suitably substituted heterocyclic precursors, such as o-phenylenediamine derivatives and pyrimidine or related heterocycles, under controlled thermal conditions.

Procedure Details:

  • Starting Materials:
    • o-Phenylenediamine derivatives
    • Pyrimidine derivatives bearing reactive functional groups (e.g., keto, hydroxyl)
  • Reaction Conditions:
    • Reflux in acidic or basic media, such as hydrochloric acid or ammonium hydroxide
    • Elevated temperatures (~150–200°C) to facilitate ring closure
  • Reaction Pathway:
    • Initial formation of benzimidazole core via condensation of o-phenylenediamine with formic acid or aldehydes
    • Subsequent cyclization with pyrimidine derivatives to form fused heterocyclic systems, incorporating the ethanone moiety at the 3-position

Example:
Condensation of o-phenylenediamine with formic acid yields benzimidazole, which then undergoes further cyclization with appropriate aldehydes or ketones to form the target compound.

Green Chemistry Approaches Using Ionic Liquids

Recent Advances:
Research highlights the use of room temperature ionic liquids (RTILs) as solvents to enhance yields and reduce environmental impact during synthesis.

Methodology:

  • Reagents:
    • Precursors such as o-phenylenediamine and pyrimidine derivatives
  • Reaction Conditions:
    • Dissolution in RTILs like 1-butyl-3-methylimidazolium chloride
    • Mild heating or room temperature stirring
    • Catalysis with acids or bases as needed
  • Advantages:
    • Increased reaction efficiency
    • Reduced toxic waste
    • Simplified work-up procedures

Outcome:
Yields are improved, and purification is simplified due to the recyclability of ionic liquids.

Multi-step Synthesis Involving Functional Group Modifications

Stepwise Strategy:

  • Step 1: Formation of the benzimidazole core via condensation of o-phenylenediamine with formic acid or aldehyde derivatives, producing intermediates with reactive sites.
  • Step 2: Introduction of the pyrimidine fragment through nucleophilic substitution or cyclization reactions involving chloromethyl derivatives or amino pyrimidines.
  • Step 3: Functionalization at the 3-position with ethanone groups via acylation or alkylation reactions.

Reaction Conditions:

  • Reflux in ethanol or dimethylformamide (DMF)
  • Use of potassium carbonate or potassium hydroxide as bases to facilitate nucleophilic substitutions
  • Recrystallization from suitable solvents like methanol or ethanol

Example:
Reaction of chloromethyl benzimidazole derivatives with substituted aromatic amines under reflux, followed by base treatment, yields the target compound with high purity.

Specific Synthetic Routes and Data Tables

Method Key Reagents Solvent Reaction Conditions Yield Notes
Conventional cyclocondensation o-Phenylenediamine, formic acid Water or ethanol Reflux 3-4 hours Moderate to high Widely used, straightforward
Ionic liquid-assisted synthesis Precursors + RTIL (e.g., BMIMCl) Ionic liquid Room temperature to mild heating Improved yields Environmentally friendly
Multi-step acylation and substitution Chloromethyl benzimidazole derivatives, substituted amines Ethanol or DMF Reflux 16-24 hours High Functional group flexibility

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxy-10,10a-dihydropyrimido[1,2-a]benzimidazol-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially leading to dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole or pyrimidine rings.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), alkylating agents (alkyl halides).

Major Products: The major products depend on the specific reactions and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

1-(4-Hydroxy-10,10a-dihydropyrimido[1,2-a]benzimidazol-3-yl)ethanone has several applications across different scientific disciplines:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 1-(4-Hydroxy-10,10a-dihydropyrimido[1,2-a]benzimidazol-3-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. For instance:

    Molecular Targets: Enzymes, receptors, and DNA/RNA molecules.

    Pathways Involved: The compound may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction pathways, leading to its observed biological effects.

Comparison with Similar Compounds

1-(7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone (CAS: 932736-65-7)

  • Molecular Formula : C₇H₆N₄O₂
  • Molecular Weight : 178.15 g/mol
  • Key Differences: Replaces the benzimidazole moiety with a triazolo-pyrimidine system.

1-[7-Hydroxy-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone

  • Molecular Formula : C₈H₅F₃N₄O₂
  • Molecular Weight : 246.15 g/mol
  • Key Differences : Incorporates a trifluoromethyl group at position 2, enhancing electronegativity and metabolic stability. This substitution is absent in the target compound, which may influence pharmacokinetic properties .

1-(4-Methylpyrimido[1,2-a]benzimidazol-3-yl)ethanone (CAS: 890088-16-1)

  • Molecular Formula : C₁₃H₁₁N₃O
  • Molecular Weight : 225.25 g/mol
  • Key Differences : Substitutes the hydroxyl group with a methyl group at position 3. The lack of a hydroxyl group reduces hydrogen-bonding capacity, likely affecting binding interactions in biological systems .

Biological Activity

1-(4-Hydroxy-10,10a-dihydropyrimido[1,2-a]benzimidazol-3-yl)ethanone, a compound belonging to the class of benzimidazole derivatives, has garnered attention in recent biomedical research due to its potential biological activities. This article explores its biological activity, including cytotoxicity, antimicrobial properties, and mechanisms of action, supported by relevant studies and data.

Chemical Structure and Properties

The compound features a unique structure that combines a benzimidazole moiety with a pyrimidine derivative. This structural complexity is believed to contribute to its diverse biological activities.

Cytotoxicity and Antitumor Activity

Recent studies have highlighted the cytotoxic effects of this compound on various cancer cell lines. For instance:

  • MDA-MB-231 Cells : The compound exhibited enhanced antiproliferative effects when delivered via drug-loaded micelles. It caused significant alterations in microtubule organization and induced apoptosis in these breast cancer cells .
  • MCF-10A Cells : In contrast, the compound showed relatively weak antitumor effects on non-cancerous MCF-10A cells, indicating a degree of selectivity towards cancerous cells .

Table 1: Cytotoxic Effects on Cell Lines

Cell LineIC50 (μM)Mechanism of Action
MDA-MB-2313.25Microtubule disruption and apoptosis
MCF-10A>10Minimal effect observed

The biological activities of this compound can be attributed to several mechanisms:

  • Microtubule Disruption : The compound's ability to alter microtubule dynamics is critical for its antiproliferative effects in cancer cells .
  • Apoptosis Induction : Enhanced apoptotic markers were observed in treated cancer cells, suggesting that the compound triggers programmed cell death pathways .
  • Antimicrobial Mechanisms : Although specific mechanisms for this compound are not well-documented, similar compounds often disrupt cellular processes in microbes leading to cell death .

Case Studies and Research Findings

Several case studies have illustrated the efficacy of benzimidazole derivatives in clinical settings:

  • Study on Breast Cancer : A study reported that drug-loaded micelles containing benzimidazole derivatives showed improved targeting and efficacy against breast cancer models compared to free drugs .
  • Antimicrobial Studies : Research has indicated that modifications in the benzimidazole structure can enhance antimicrobial potency against resistant strains of bacteria .

Q & A

Q. What are the established synthetic routes for 1-(4-Hydroxy-10,10a-dihydropyrimido[1,2-a]benzimidazol-3-yl)ethanone, and how are intermediates validated?

Answer: The compound is synthesized via one-pot multicomponent reactions. For example, tricyclic dihydropyrimidine derivatives are prepared by refluxing precursors in ethanol or water-ethanol mixtures with catalysts like OMS-2-SO3H, followed by recrystallization (DMF:EtOH, 1:1) to isolate pure products . Key intermediates (e.g., substituted benzimidazoles) are validated using TLC monitoring and spectroscopic techniques (NMR, IR). For instance, TLC with silica gel plates (hexane:ethyl acetate eluent) confirms reaction completion, while NMR (¹H/¹³C) identifies functional groups and regiochemistry .

Q. What spectroscopic and crystallographic methods are employed for structural characterization?

Answer:

  • Spectroscopy : ¹H and ¹³C NMR (400 MHz, DMSO-d₆ or CDCl₃) resolve proton environments and carbon frameworks. IR spectroscopy (KBr pellets) confirms hydroxyl (3200–3500 cm⁻¹) and carbonyl (1680–1720 cm⁻¹) groups .
  • Crystallography : Single-crystal X-ray diffraction (SHELX programs) determines absolute configuration. SHELXL refines structures against high-resolution data, resolving hydrogen bonding and π-stacking interactions critical for stability .

Q. What safety protocols are recommended for handling this compound?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • First Aid : In case of skin contact, rinse with water for 15 minutes; for eye exposure, irrigate with saline and consult a physician immediately .
  • Storage : Keep in airtight containers at –20°C to prevent degradation.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

Answer:

  • Catalyst Screening : Ionic liquids (e.g., [Bmim]Cl) enhance reaction efficiency by stabilizing transition states. For example, [Bmim]Cl in water-ethanol mixtures increases dihydropyrimidine yields by 20–30% via hydrogen-bond activation .
  • Solvent Optimization : Replacing ethanol with acetonitrile (distilled over CaH₂) reduces side reactions in ketone-containing intermediates .
  • Kinetic Studies : Monitor reaction progress via in situ FT-IR or HPLC to identify rate-limiting steps and adjust temperature/pH accordingly .

Q. What in vitro models are suitable for evaluating its anticancer activity, and how are structure-activity relationships (SARs) analyzed?

Answer:

  • Cell Lines : Test cytotoxicity against HepG2 (liver cancer) and MCF-7 (breast cancer) using MTT assays. IC₅₀ values are calculated from dose-response curves (0.1–100 µM) .
  • SAR Analysis : Modify the pyrimido-benzimidazole core:
    • Substituent Effects : Electron-withdrawing groups (e.g., –NO₂) at C-4 enhance DNA intercalation, reducing IC₅₀ by 50% compared to –OCH₃ .
    • Scaffold Rigidity : Dihydro vs. aromatic pyrimidine rings impact binding to topoisomerase II; dihydro derivatives show superior selectivity .

Q. How are computational methods integrated to resolve structural ambiguities or predict bioactivity?

Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase). Pyrimido-benzimidazole derivatives with planar conformations exhibit stronger π-cation interactions in ATP-binding pockets .
  • DFT Calculations : B3LYP/6-31G(d) optimizations predict tautomeric preferences (e.g., keto-enol equilibrium) and charge distribution, guiding synthetic modifications .
  • Crystallographic Refinement : SHELXL’s TWIN and HKLF5 commands resolve twinning or disorder in crystal structures, critical for accurate electron density maps .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Hydroxy-10,10a-dihydropyrimido[1,2-a]benzimidazol-3-yl)ethanone
Reactant of Route 2
1-(4-Hydroxy-10,10a-dihydropyrimido[1,2-a]benzimidazol-3-yl)ethanone

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